2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate
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Overview
Description
2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 4-nitrophenol and a suitable leaving group on the pyrimidine ring.
Thioethyl Acetate Substitution: The final step involves the substitution of a thioethyl acetate group onto the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using thioacetic acid and an appropriate leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-((6-(4-Aminophenoxy)pyrimidin-4-yl)thio)ethyl acetate: Similar structure but with an amino group instead of a nitro group.
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)thio)ethyl acetate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The nitro group can undergo specific reactions, such as reduction to an amino group, which can further be functionalized for various applications.
Properties
Molecular Formula |
C14H13N3O5S |
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Molecular Weight |
335.34 g/mol |
IUPAC Name |
2-[6-(4-nitrophenoxy)pyrimidin-4-yl]sulfanylethyl acetate |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)21-6-7-23-14-8-13(15-9-16-14)22-12-4-2-11(3-5-12)17(19)20/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
CPJWURVQOSQJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSC1=NC=NC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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